molecular formula C29H31N7O B587780 4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide CAS No. 1246819-27-1

4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide

Cat. No.: B587780
CAS No.: 1246819-27-1
M. Wt: 496.633
InChI Key: XAHUGGOJOZBPPK-BMSJAHLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide involves multiple steps, including the formation of the core structure and subsequent modifications to introduce the deuterium atoms. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of advanced organic synthesis techniques and specialized reagents .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped with the necessary technology to handle complex organic synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This makes it particularly useful in studies involving isotopic labeling and mass spectrometry .

Properties

IUPAC Name

4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N7O/c1-22-20-25(8-9-27(22)36(26-10-14-30-15-11-26)29-31-12-3-13-32-29)33-28(37)24-6-4-23(5-7-24)21-35-18-16-34(2)17-19-35/h3-15,20,23H,16-19,21H2,1-2H3,(H,33,37)/i4D,6D,23D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZORUGAGESOQBX-CYODAYRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=[CH](C=C2)CN3CCN(CC3)C)N(C4=CC=NC=C4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=CC=C1C(=O)NC2=CC(=C(C=C2)N(C3=CC=NC=C3)C4=NC=CC=N4)C)([2H])CN5CCN(CC5)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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